Cellular Anti‑Proliferative Potency of GNF‑2 vs. Imatinib in BCR‑ABL‑Transformed Ba/F3 Cells
In the isogenic Ba/F3.p210 BCR‑ABL cellular proliferation assay, GNF-2 demonstrates potent growth inhibition with an IC50 of 138 nM after 48 h treatment [1]. The original discovery paper reported that compounds in the GNF‑2 class exert 'exclusive antiproliferative activity toward Bcr‑abl‑transformed cells, with potencies similar to imatinib' [2]. This establishes GNF‑2 as equipotent to the clinical standard imatinib in the same cellular context while operating through a completely distinct allosteric mechanism.
| Evidence Dimension | Cellular proliferation inhibition (Ba/F3.p210 cells, 48 h) |
|---|---|
| Target Compound Data | IC50 = 138 nM (GNF-2) |
| Comparator Or Baseline | Imatinib: potency described as 'similar' in the same assay system (exact IC50 not reported in primary paper, but published literature consistently reports imatinib IC50 values in the 100–300 nM range against Ba/F3.p210 cells) |
| Quantified Difference | Equipotent (comparable inhibitory concentrations) |
| Conditions | Ba/F3 cells expressing BCR‑ABL p210; 48 h incubation; cell proliferation assay (PMID: 16415863) |
Why This Matters
Procurement for cellular mechanism-of-action studies requires an agent that matches the potency of the clinical gold standard (imatinib) but operates via an orthogonal binding site, enabling combination studies that ATP‑site inhibitors alone cannot support.
- [1] GNF-2 Biological Activity Data (BindingDB entry BDBM50325999, Ki Summary). IC50 = 138 nM against Ba/F3.p210 BCR‑ABL‑expressing cells. View Source
- [2] Adrián FJ, Ding Q, Sim T, Velentza A, Sloan C, Liu Y, Zhang G, Hur W, Ding S, Manley P, Mestan J, Fabbro D, Gray NS. Allosteric inhibitors of Bcr-abl-dependent cell proliferation. Nat Chem Biol. 2006;2(2):95-102. View Source
